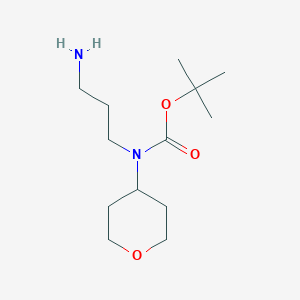![molecular formula C10H19N B13011984 Decahydro-1H-benzo[b]azepine](/img/structure/B13011984.png)
Decahydro-1H-benzo[b]azepine
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
Decahydro-1H-benzo[b]azepine is a seven-membered heterocyclic compound containing a nitrogen atom within its ring structure. This compound is part of the azepine family, which is known for its significant pharmacological and therapeutic implications. The structure of this compound consists of a fully saturated benzene ring fused to an azepine ring, resulting in a bicyclic system.
Preparation Methods
Synthetic Routes and Reaction Conditions: The synthesis of Decahydro-1H-benzo[b]azepine can be achieved through various methods. One common approach involves the Dieckmann condensation of appropriate precursors, followed by reductive amination to introduce the amino group. Another method includes the Beckmann rearrangement, the Mitsunobu reaction, and ring-closing metathesis .
Industrial Production Methods: Industrial production of this compound often employs one-pot multibond forming processes. For instance, allylic trichloroacetimidates bearing a 2-allylaminoaryl group can be synthesized from readily available 2-iodoanilines. This method allows for the efficient production of this compound derivatives .
Chemical Reactions Analysis
Types of Reactions: Decahydro-1H-benzo[b]azepine undergoes various chemical reactions, including oxidation, reduction, and substitution. These reactions are facilitated by the presence of the nitrogen atom and the bicyclic structure.
Common Reagents and Conditions:
Oxidation: Common oxidizing agents such as potassium permanganate or chromium trioxide can be used.
Reduction: Reductive amination using sodium borohydride or lithium aluminum hydride is typical.
Substitution: Halogenation and alkylation reactions are common, using reagents like halogens or alkyl halides
Major Products: The major products formed from these reactions include various substituted derivatives of this compound, which can exhibit different pharmacological properties.
Scientific Research Applications
Decahydro-1H-benzo[b]azepine and its derivatives have significant applications in scientific research:
Chemistry: Used as building blocks in organic synthesis and as intermediates in the production of more complex molecules.
Biology: Studied for their potential biological activities, including antimicrobial and antiviral properties.
Medicine: Investigated for their therapeutic potential in treating various conditions such as hyponatremia and dyslipidemia.
Industry: Utilized in the synthesis of pharmaceuticals and other industrial chemicals
Mechanism of Action
The mechanism of action of Decahydro-1H-benzo[b]azepine involves its interaction with specific molecular targets and pathways. For instance, some derivatives act as vasopressin V2-receptor antagonists, which are used in the treatment of hyponatremia. The nitrogen atom in the azepine ring plays a crucial role in binding to the target receptors, thereby modulating their activity .
Comparison with Similar Compounds
Azepine: A seven-membered ring containing one nitrogen atom.
Benzodiazepine: Contains a benzene ring fused to a diazepine ring.
Oxazepine: Contains an oxygen and nitrogen atom in the seven-membered ring.
Thiazepine: Contains a sulfur and nitrogen atom in the seven-membered ring
Uniqueness: Decahydro-1H-benzo[b]azepine is unique due to its fully saturated bicyclic structure, which imparts distinct physicochemical properties and biological activities. Its derivatives have shown promising results in various therapeutic applications, making it a compound of significant interest in medicinal chemistry .
Properties
Molecular Formula |
C10H19N |
|---|---|
Molecular Weight |
153.26 g/mol |
IUPAC Name |
2,3,4,5,5a,6,7,8,9,9a-decahydro-1H-benzo[b]azepine |
InChI |
InChI=1S/C10H19N/c1-2-7-10-9(5-1)6-3-4-8-11-10/h9-11H,1-8H2 |
InChI Key |
CFCCVPRUHJVDLO-UHFFFAOYSA-N |
Canonical SMILES |
C1CCC2C(C1)CCCCN2 |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.


![[2-(Trifluoromethyl)oxetan-2-yl]methanamine](/img/structure/B13011907.png)

![3-(2-Bromophenyl)-1,6-dimethylpyrimido[5,4-e][1,2,4]triazine-5,7(1H,6H)-dione](/img/structure/B13011924.png)
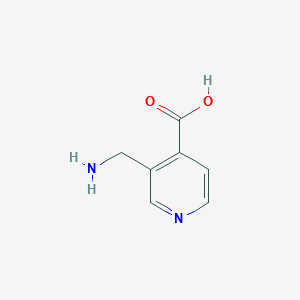

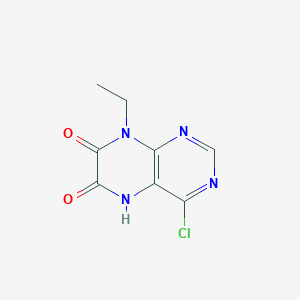
![Ethyl 5-bromobenzo[b]thiophene-3-carboxylate](/img/structure/B13011959.png)

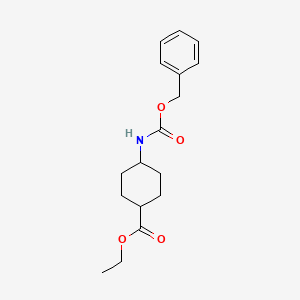
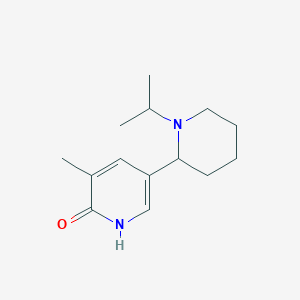
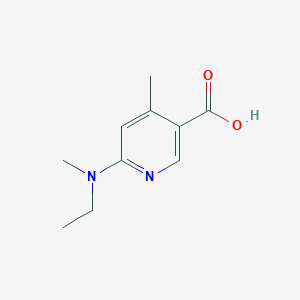
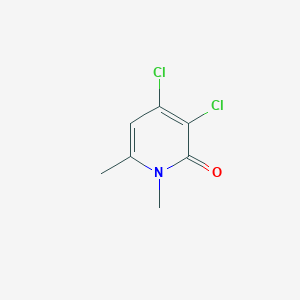
![3-Ethyl-7-methyloctahydro-2H-benzo[b][1,4]thiazine1-oxide](/img/structure/B13012002.png)
